molecular formula C13H16BrClN4O2 B12697161 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride CAS No. 56518-40-2

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride

Cat. No.: B12697161
CAS No.: 56518-40-2
M. Wt: 375.65 g/mol
InChI Key: MKXLZXVWTRKRGJ-UHFFFAOYSA-N
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Description

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to a pyrimidine ring via a methylene bridge. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride typically involves multiple steps starting from commercially available precursors. One common method involves the bromination of 3,5-dimethoxybenzyl alcohol to obtain 4-bromo-3,5-dimethoxybenzyl bromide. This intermediate is then reacted with pyrimidine-2,4-diamine under basic conditions to form the desired product. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce aldehydes, carboxylic acids, or dihydropyrimidine derivatives. Coupling reactions typically result in the formation of biaryl compounds.

Scientific Research Applications

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately affecting cell growth and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((4-Bromo-3,5-dimethoxyphenyl)methyl)pyrimidine-2,4-diamine hydrochloride is unique due to its specific substitution pattern and the presence of both a bromine atom and methoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

56518-40-2

Molecular Formula

C13H16BrClN4O2

Molecular Weight

375.65 g/mol

IUPAC Name

5-[(4-bromo-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride

InChI

InChI=1S/C13H15BrN4O2.ClH/c1-19-9-4-7(5-10(20-2)11(9)14)3-8-6-17-13(16)18-12(8)15;/h4-6H,3H2,1-2H3,(H4,15,16,17,18);1H

InChI Key

MKXLZXVWTRKRGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)CC2=CN=C(N=C2N)N.Cl

Origin of Product

United States

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